molecular formula C11H18BrClN4O B2571106 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2059948-38-6

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B2571106
CAS No.: 2059948-38-6
M. Wt: 337.65
InChI Key: QNTYNYBJGZZTIP-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride” is a chemical compound with the CAS Number: 2059948-38-6 . It has a molecular weight of 337.65 .


Molecular Structure Analysis

The molecular formula of this compound is C11H18BrClN4O . It contains a pyridazinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms. The ring is substituted with a bromo group, a methyl group, and a piperidinylmethylamino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. This compound has a molecular weight of 337.65 . Other properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • A study by Rahimizadeh, Nikpour, and Bakavoli (2007) discusses a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the synthetic versatility of bromo and methyl-substituted pyrimidines through reactions with methylhydrazine and subsequent treatments to afford various derivatives. This example illustrates the type of synthetic methodology that could potentially apply to the compound , highlighting how specific functional groups interact under different conditions (Rahimizadeh, Nikpour, & Bakavoli, 2007).

  • Yamazaki, Nagata, Nohara, and Urano (1971) report on the synthesis of zwitterionic pyridazine derivatives from ethyl 2-piperidine-carboxylate, leading to various heterocyclic compounds. This work underscores the utility of piperidine derivatives in constructing complex heterocyclic frameworks, which might be relevant to understanding the applications of the compound in focus (Yamazaki, Nagata, Nohara, & Urano, 1971).

Potential Biological Activities

  • Amr, Maigali, and Abdulla (2008) explored the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating significant analgesic and antiparkinsonian activities. These findings suggest that structurally similar compounds, such as the one , could potentially exhibit interesting biological properties (Amr, Maigali, & Abdulla, 2008).

  • Girgis, Mishriky, Farag, El-Eraky, and Farag (2008) synthesized new 3-pyridinecarboxylates showing considerable vasodilation properties. The study indicates how modifications to the pyridine nucleus can lead to compounds with potential therapeutic applications, hinting at the broad applicability of such chemical scaffolds in medicinal chemistry (Girgis et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Properties

IUPAC Name

4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8;/h7-8,13-14H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYNYBJGZZTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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